molecular formula C5H10ClF2N B8023970 3-(2,2-Difluoroethyl)azetidine hydrochloride

3-(2,2-Difluoroethyl)azetidine hydrochloride

Cat. No.: B8023970
M. Wt: 157.59 g/mol
InChI Key: YPNOBMHLBKBHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(2,2-Difluoroethyl)azetidine hydrochloride, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of azetidine synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and bases or acids for ring-opening reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other functionalized compounds .

Scientific Research Applications

3-(2,2-Difluoroethyl)azetidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)azetidine hydrochloride involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in various chemical interactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules or other chemical species, resulting in the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethyl)azetidine hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties and reactivity compared to other azetidines. This makes it particularly valuable in applications requiring specific interactions or reactivity patterns .

Properties

IUPAC Name

3-(2,2-difluoroethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)1-4-2-8-3-4;/h4-5,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNOBMHLBKBHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.